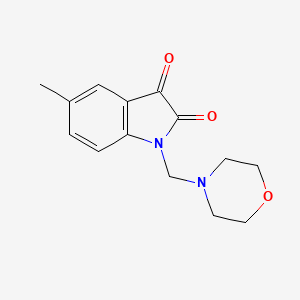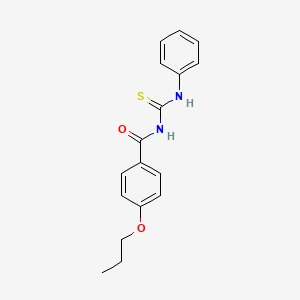![molecular formula C12H22N2O B5141909 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine](/img/structure/B5141909.png)
1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine, also known as IAC, is a chemical compound that has been widely used in scientific research due to its unique properties. IAC is a potent DNA alkylating agent that has been shown to inhibit cell proliferation and induce cell death in various cancer cell lines. In
Wirkmechanismus
1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine works by binding to DNA and causing DNA damage. This damage leads to the activation of various cell signaling pathways, which ultimately results in cell death. 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has been shown to induce DNA cross-linking, which prevents DNA replication and cell division. This mechanism of action makes 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine a potent anticancer agent.
Biochemical and Physiological Effects
1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and cause DNA damage. 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has also been shown to activate various cell signaling pathways, including the p53 pathway, which plays a critical role in regulating cell growth and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine is its potent anticancer properties. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer therapy. However, 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine is also highly toxic, which limits its use in lab experiments. The toxicity of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine also makes it difficult to administer in vivo, as it can cause severe side effects.
Zukünftige Richtungen
There are several future directions for the study of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine. One area of research is the development of new, more efficient synthesis methods for 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine. Another area of research is the development of new formulations of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine that can be administered in vivo with minimal toxicity. Additionally, further research is needed to understand the mechanism of action of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine and its potential use in gene therapy.
Synthesemethoden
The synthesis of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine involves the reaction of piperidine with isobutyraldehyde and aziridine in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine. The synthesis of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition to its anticancer properties, 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has been studied for its potential use in gene therapy, as it can be used to deliver therapeutic genes to cancer cells.
Eigenschaften
IUPAC Name |
[1-(2-methylpropyl)aziridin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10(2)8-14-9-11(14)12(15)13-6-4-3-5-7-13/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTGLWRCIRODRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methylpropyl)aziridin-2-yl]-piperidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5141842.png)

![5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5141875.png)
![4-({[(2-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5141878.png)

![1-(3-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5141885.png)
![4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5141897.png)

![5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5141916.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B5141922.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5141927.png)
![3-[(3-chlorobenzyl)oxy]benzamide](/img/structure/B5141933.png)